2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
CAS No.: 726158-09-4
Cat. No.: VC16149508
Molecular Formula: C21H15BrFN5OS
Molecular Weight: 484.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 726158-09-4 |
|---|---|
| Molecular Formula | C21H15BrFN5OS |
| Molecular Weight | 484.3 g/mol |
| IUPAC Name | 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H15BrFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29) |
| Standard InChI Key | QQDNNGWLUYKPBI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |
Introduction
2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound featuring a triazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula results in a molecular weight of approximately 484.3 g/mol. This compound belongs to the class of triazole derivatives, which are known for their significant biological activities, including antimicrobial and antifungal properties.
Synthesis
The synthesis of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. A general synthetic route may include the formation of the triazole ring followed by the introduction of the sulfanyl group and the acetamide moiety. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Biological Activity
Triazole derivatives are known for their significant biological activities, including antimicrobial and antifungal properties. The mechanism of action for this specific compound is under investigation but is believed to involve interactions with enzymes or receptors, leading to the modulation of biochemical pathways and potential therapeutic effects.
Safety and Handling
The compound is classified with warnings for skin irritation and serious eye irritation. It is essential to handle it with appropriate protective measures to avoid exposure .
| Hazard | Description |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume